molecular formula C8H4BrClO3S B6257085 5-bromo-1-benzofuran-2-sulfonyl chloride CAS No. 128852-01-7

5-bromo-1-benzofuran-2-sulfonyl chloride

Cat. No.: B6257085
CAS No.: 128852-01-7
M. Wt: 295.54 g/mol
InChI Key: NKDUUYVUVYWMLN-UHFFFAOYSA-N
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Description

5-Bromo-1-benzofuran-2-sulfonyl chloride (C₈H₄BrClO₃S) is a sulfonyl chloride derivative featuring a benzofuran core substituted with a bromine atom at the 5-position and a sulfonyl chloride group at the 2-position. With a molecular weight of 258.75 g/mol, it serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters via nucleophilic substitution reactions . Key identifiers include MDL number MFCD06797460 and CAS number EN300-27115305, as documented in Enamine Ltd’s Building Blocks Catalogue . Its structure combines the electron-rich benzofuran system with a reactive sulfonyl chloride group, making it valuable for functionalization in medicinal chemistry and materials science.

Properties

CAS No.

128852-01-7

Molecular Formula

C8H4BrClO3S

Molecular Weight

295.54 g/mol

IUPAC Name

5-bromo-1-benzofuran-2-sulfonyl chloride

InChI

InChI=1S/C8H4BrClO3S/c9-6-1-2-7-5(3-6)4-8(13-7)14(10,11)12/h1-4H

InChI Key

NKDUUYVUVYWMLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

Biological Activity

5-Bromo-1-benzofuran-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications, supported by various research findings and data tables.

Overview of Biological Activities

The biological activities of 5-bromo-1-benzofuran-2-sulfonyl chloride and its derivatives have been extensively studied, revealing a range of effects:

  • Anticancer Properties : The compound has demonstrated significant cell growth inhibitory effects in various cancer cell lines, suggesting potential as an anticancer agent. For instance, studies indicate that benzofuran derivatives can interfere with pathways involved in cell growth and proliferation.
  • Antibacterial Activity : Research has shown that derivatives of this compound exhibit antibacterial properties, making them candidates for the development of new antibiotics.
  • Antiviral Effects : Some studies suggest that benzofuran compounds may also possess antiviral activities, although specific mechanisms are still under investigation.

The mechanisms through which 5-bromo-1-benzofuran-2-sulfonyl chloride exerts its biological effects include:

  • Cell Growth Inhibition : The compound likely interferes with cellular signaling pathways that regulate growth and proliferation. This is evidenced by its ability to inhibit the growth of various cancer cell lines.
  • Electrophilic Reactions : The sulfonyl chloride group acts as an electrophile, allowing the compound to form covalent bonds with nucleophiles. This reactivity is crucial for its biological activity and the formation of various derivatives that may enhance its efficacy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerSignificant inhibition in cancer cell lines
AntibacterialEffective against various bacterial strains
AntiviralPotential activity against viruses

Case Study: Anticancer Activity

A notable study investigated the anticancer effects of 5-bromo-1-benzofuran-2-sulfonyl chloride on human lung cancer cells (HCl-H460). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity at low concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Table 2: IC50 Values for Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCl-H46012.5Apoptosis induction
MCF-7 (Breast)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of proliferation

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of 5-bromo-1-benzofuran-2-sulfonyl chloride suggests good bioavailability, allowing it to reach cellular targets effectively. Studies indicate that the compound can be metabolized into active derivatives that retain or enhance its biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Effects

a. 5-Phenylthiophene-2-sulfonyl chloride (C₁₀H₇ClO₂S₂)

  • Molecular Weight : 230.62 g/mol .
  • Key Differences: Replaces the benzofuran oxygen atom with a sulfur atom (thiophene) and substitutes the 5-bromo group with a phenyl ring. The phenyl group at the 5-position may sterically hinder reactions compared to the smaller bromine atom in the benzofuran derivative.

b. 3-(4-Bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran (C₁₅H₁₀BrClO₃S)

  • Molecular Weight: Not explicitly provided, but estimated at ~402.6 g/mol based on formula.
  • Key Differences : Features a 4-bromophenylsulfonyl group instead of a sulfonyl chloride, along with a 5-chloro and 2-methyl substituent on the benzofuran core . The absence of the sulfonyl chloride group limits its utility in nucleophilic substitution but increases stability. The methyl and chloro groups may influence crystal packing, as observed in related derivatives .
Reactivity and Functional Group Analysis
  • Sulfonyl Chloride Reactivity : The sulfonyl chloride group in 5-bromo-1-benzofuran-2-sulfonyl chloride is highly reactive toward amines and alcohols, enabling facile synthesis of sulfonamides and esters. In contrast, 3-(4-bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran lacks this reactivity due to its sulfone group, making it more suitable as a stable intermediate or final product .
  • Halogen Effects : The 5-bromo substituent in the benzofuran derivative may act as a leaving group in certain conditions, whereas the 5-chloro group in the compound from is less labile. Bromine’s larger atomic radius could also influence steric and electronic interactions in cross-coupling reactions.

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS/MDL Identifier
5-Bromo-1-benzofuran-2-sulfonyl chloride C₈H₄BrClO₃S 258.75 5-Br, 2-SO₂Cl EN300-27115305
5-Phenylthiophene-2-sulfonyl chloride C₁₀H₇ClO₂S₂ 230.62 5-Ph, 2-SO₂Cl, thiophene core EN300-26983450
3-(4-Bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran C₁₅H₁₀BrClO₃S ~402.6 3-(4-BrPh-SO₂), 5-Cl, 2-Me Not provided

Discussion of Substituent Influence on Properties

  • The sulfonyl chloride group’s electron-withdrawing nature further polarizes the ring .
  • Steric Considerations : The 5-bromo substituent in 5-bromo-1-benzofuran-2-sulfonyl chloride is less bulky than the phenyl group in 5-phenylthiophene-2-sulfonyl chloride, suggesting higher reactivity in sterically demanding reactions.
  • Crystallographic Behavior: Derivatives like 3-(4-bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran exhibit well-defined crystal structures due to sulfone and halogen interactions, as seen in related compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-bromo-1-benzofuran-2-sulfonyl chloride, and what purity levels can be achieved?

  • Methodology : The synthesis typically involves bromination of 1-benzofuran derivatives followed by sulfonation. For example, bromination using NN-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr3_3) can introduce the bromine substituent. Subsequent sulfonation with chlorosulfonic acid yields the sulfonyl chloride group. Purity levels >95% are achievable via column chromatography or recrystallization, as indicated in commercial catalogs .
  • Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts.

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Characterization Workflow :

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR confirm aromatic proton environments and carbon frameworks. The bromine atom induces deshielding in adjacent protons.
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves bond lengths and angles, as demonstrated in related benzofuran sulfonyl derivatives (e.g., a=11.530A˚,β=100.6a = 11.530 \, \text{Å}, \, \beta = 100.6^\circ for a monoclinic system ).
  • Mass Spectrometry : High-resolution MS validates molecular weight (expected M+M+: ~289.96 Da ).

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved when determining the structure of derivatives?

  • Conflict Resolution :

  • Refinement Software : Use SHELXL to handle twinned data or disorder. For example, reports Rint=0.040R_{\text{int}} = 0.040 after iterative refinement .
  • Validation Tools : Employ PLATON to check for missed symmetry or hydrogen bonding patterns (e.g., C–H···O interactions observed in benzofuran sulfones ).
    • Data Table :
ParameterValue (Example)
Crystal SystemMonoclinic
Space GroupP21/cP2_1/c
a(A˚)a \, (\text{Å})11.530
β(°)\beta \, (°)100.602

Q. What strategies mitigate hydrolysis during sulfonamide formation with 5-bromo-1-benzofuran-2-sulfonyl chloride?

  • Methodological Solutions :

  • Anhydrous Conditions : Conduct reactions under inert gas (N2_2/Ar) using dried solvents (e.g., THF or DCM).
  • Temperature Control : Maintain 0C0^\circ \text{C} to slow hydrolysis while allowing nucleophilic attack by amines.
  • Solvent Selection : Use non-protic solvents to avoid competing hydrolysis, as demonstrated in sulfonamide syntheses .
    • Mechanistic Insight : The electron-withdrawing sulfonyl chloride group enhances electrophilicity, but bromine’s steric effects may slow hydrolysis compared to non-halogenated analogs .

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?

  • Reactivity Profile :

  • Suzuki Coupling : Bromine at position 5 facilitates palladium-catalyzed coupling with boronic acids, yielding biaryl products. Steric hindrance from the sulfonyl chloride may direct coupling to the bromine site .
  • Competing Pathways : Bromine’s electronegativity can deactivate certain positions, requiring optimized catalysts (e.g., Pd(PPh3_3)4_4) and elevated temperatures (80–100^\circC) .

Comparative Analysis

Q. How does 5-bromo-1-benzofuran-2-sulfonyl chloride compare to non-halogenated sulfonyl chlorides in medicinal chemistry applications?

  • Functional Advantages :

  • The bromine atom enhances binding to hydrophobic protein pockets, as seen in sulfonamide-based enzyme inhibitors .
  • Sulfonyl chloride’s reactivity allows rapid conjugation with amines, enabling library synthesis for high-throughput screening .
    • Limitations : Bromine may reduce solubility, necessitating formulation adjustments (e.g., PEGylation ).

Troubleshooting

Q. What are common pitfalls in synthesizing 5-bromo-1-benzofuran-2-sulfonyl chloride, and how can they be addressed?

  • Challenges :

  • Byproduct Formation : Over-sulfonation or di-bromination. Mitigate via stepwise addition of reagents.
  • Hydrolysis : Use molecular sieves to scavenge moisture.
    • Validation : Compare NMR shifts with literature (e.g., δ\delta 7.8–8.2 ppm for aromatic protons ).

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